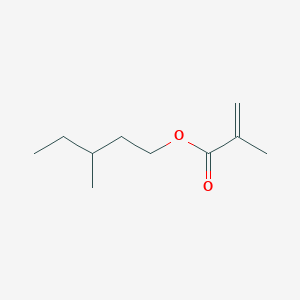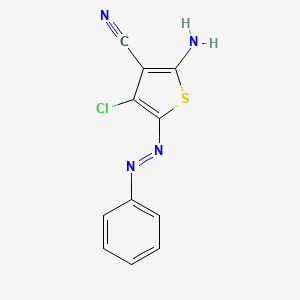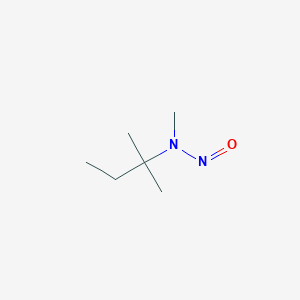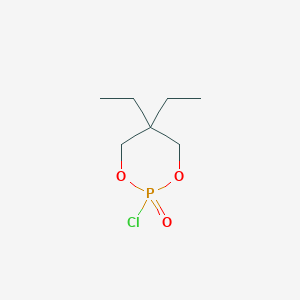
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one can be synthesized through the reaction of phosphorus oxychloride with 2,2-diethyl-1,3-propane diol in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phosphoramidates or phosphorates.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Applications De Recherche Scientifique
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with nucleophiles, leading to the formation of stable phosphorus-nucleophile bonds. This interaction can inhibit the activity of enzymes that rely on nucleophilic residues for their catalytic function. The compound’s ability to form stable complexes with nucleophiles makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its diethyl substitution, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different physical and chemical properties compared to its dimethyl or tetramethyl counterparts.
Propriétés
Numéro CAS |
118835-57-7 |
|---|---|
Formule moléculaire |
C7H14ClO3P |
Poids moléculaire |
212.61 g/mol |
Nom IUPAC |
2-chloro-5,5-diethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO3P/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3 |
Clé InChI |
ACUKXTDQRZSMQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COP(=O)(OC1)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


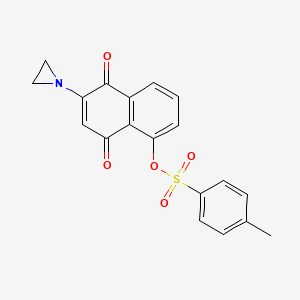
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
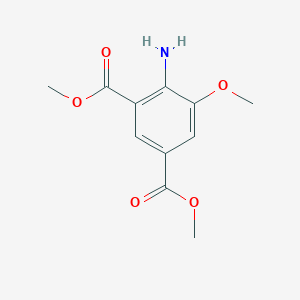
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
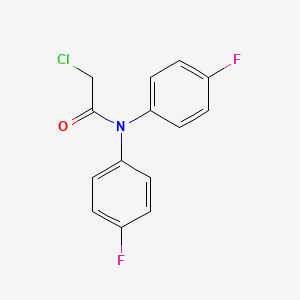
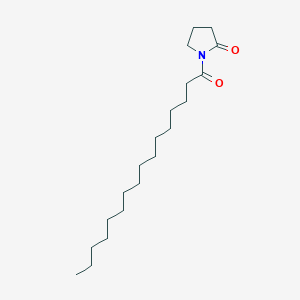

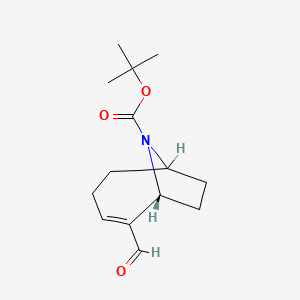
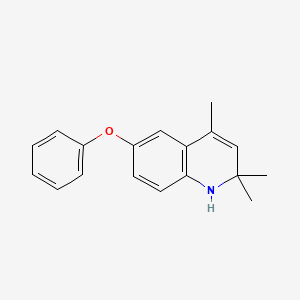
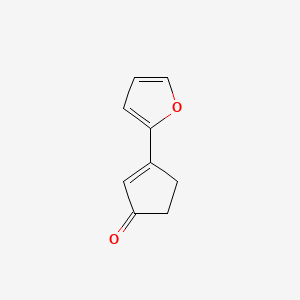
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)
